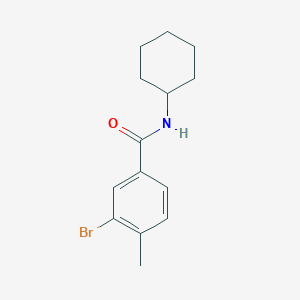

3-bromo-N-cyclohexyl-4-methylbenzamide

Description

BenchChem offers high-quality 3-bromo-N-cyclohexyl-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-cyclohexyl-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H18BrNO |

|---|---|

Molecular Weight |

296.2 g/mol |

IUPAC Name |

3-bromo-N-cyclohexyl-4-methylbenzamide |

InChI |

InChI=1S/C14H18BrNO/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |

InChI Key |

DRSWFIIQJJETMV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of 3-bromo-N-cyclohexyl-4-methylbenzamide?

Executive Summary

3-Bromo-N-cyclohexyl-4-methylbenzamide is a specialized organic building block and intermediate used primarily in medicinal chemistry and drug discovery. Belonging to the class of N-substituted benzamides, this compound is characterized by a lipophilic cyclohexyl amide motif and a halogenated aromatic core.

Its structural significance lies in its dual functionality: the cyclohexyl group provides metabolic stability and hydrophobic binding affinity, while the 3-bromo substituent serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This makes the compound a high-value scaffold for generating libraries of bi-aryl inhibitors targeting GPCRs and kinases.

Chemical Identity & Structural Architecture

Nomenclature and Identifiers[1][2]

-

IUPAC Name: 3-bromo-N-cyclohexyl-4-methylbenzamide

-

Molecular Formula:

[1] -

Molecular Weight: 296.21 g/mol [2]

-

SMILES: CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Br

-

Structural Class: Halogenated N-alkylbenzamide

Structural Analysis (Electronic & Steric)

The molecule consists of three distinct pharmacophoric elements:

-

The Benzamide Core: Provides a rigid linker and a hydrogen bond donor/acceptor pair (NH/CO) essential for orienting the molecule within a protein binding pocket.

-

The 3-Bromo-4-methyl Motif:

-

Steric Lock: The ortho relationship between the bromine and the methyl group creates a crowded local environment, restricting rotation and forcing the aromatic ring into specific conformations in bi-aryl products.

-

Electronic Effect: The bromine atom is electron-withdrawing (inductive), deactivating the ring slightly, while the methyl group is weakly electron-donating.

-

-

The N-Cyclohexyl Ring: A bulky, aliphatic moiety that significantly increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.

Physicochemical Properties[3][5][6][7]

The following data aggregates predicted values based on chemoinformatic algorithms (ClogP, QSAR) and comparative data from structural isomers (e.g., N-cyclohexyl-4-bromo-3-methylbenzamide).

| Property | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline powder) | High | Typical for benzamides of this MW. |

| Melting Point | 155°C – 165°C | Med | Estimated based on structural rigidity and analogs [1]. |

| Boiling Point | ~420°C (at 760 mmHg) | High | Predicted; decomposes before boiling. |

| LogP (Octanol/Water) | 4.1 ± 0.4 | High | Lipophilic. Requires organic co-solvents for bio-assays. |

| Water Solubility | < 0.1 mg/mL | High | Practically insoluble in water. |

| pKa (Amide NH) | > 15 | High | Non-ionizable under physiological conditions. |

| H-Bond Donors | 1 | High | Amide N-H. |

| H-Bond Acceptors | 1 | High | Carbonyl Oxygen. |

| Polar Surface Area | ~29.1 Ų | High | Favorable for cell permeability (Rule of 5 compliant). |

Synthetic Methodology

The synthesis of 3-bromo-N-cyclohexyl-4-methylbenzamide is typically achieved through nucleophilic acyl substitution. Two primary protocols are recommended depending on scale and available reagents.

Protocol A: Acid Chloride Method (Scalable)

This method is preferred for multi-gram synthesis due to its high yield and simple workup.

-

Activation: Convert 3-bromo-4-methylbenzoic acid to its acid chloride using thionyl chloride (

) or oxalyl chloride.-

Conditions: Reflux in DCM or Toluene (2 hrs).

-

-

Coupling: React the acid chloride with cyclohexylamine in the presence of a base (Triethylamine or DIPEA) to scavenge the HCl byproduct.

-

Conditions:

, DCM solvent, 4 hrs.

-

-

Purification: Acid/Base wash followed by recrystallization from Ethanol/Hexane.

Protocol B: Direct Amide Coupling (High-Throughput)

Ideal for small-scale library generation (mg scale) to avoid moisture-sensitive acid chlorides.

-

Reagents: 3-bromo-4-methylbenzoic acid, Cyclohexylamine, HATU (Coupling Agent), DIPEA.

-

Solvent: DMF or anhydrous DMF.

-

Procedure: Stir acid and base for 15 min; add HATU; add amine. Stir 12h at RT.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via the Acid Chloride method.[3][4][5][6] This route minimizes side reactions common in direct coupling of sterically hindered anilines, though cyclohexylamine is nucleophilic enough for either method.

Reactivity & Functionalization (The Scaffold Value)

The utility of this compound extends beyond its inherent properties; it is a "diversity node." The Bromine atom at position 3 is susceptible to oxidative addition by Palladium(0), enabling the construction of complex bi-aryl architectures.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biphenyl analogs (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines to generate aniline derivatives.

-

Heck Reaction: Coupling with alkenes to extend the carbon skeleton.

Downstream Application Diagram

Figure 2: Functionalization logic. The bromine handle allows the transformation of the scaffold into diverse pharmacological classes.

Analytical Characterization Protocols

To validate the identity of synthesized batches, the following analytical signatures are expected.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

Amide NH: Doublet or broad singlet at

8.0 – 8.3 ppm. -

Aromatic Ring (3 protons):

-

H2 (ortho to Br, meta to Me):

~7.9 ppm (doublet, small coupling). -

H6 (ortho to CO, meta to Br):

~7.7 ppm (doublet of doublets). -

H5 (meta to CO, ortho to Me):

~7.4 ppm (doublet).

-

-

Cyclohexyl Ring:

-

Methine (CH-N): Multiplet at

3.7 – 3.8 ppm. -

Methylene (

): Series of multiplets from

-

-

Methyl Group: Singlet at

2.3 – 2.4 ppm (3H).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass:

-

and

-

This "doublet" isotopic pattern is diagnostic for the presence of the bromine atom.

-

and

Biological Context & Safety

Biological Relevance

While this specific isomer is often a research intermediate, the N-cyclohexylbenzamide class is well-documented in literature for:

-

Antiviral Activity: Analogs have shown efficacy against Enterovirus 71 by targeting capsid proteins [2].

-

Kinase Inhibition: The benzamide core mimics the adenine ring of ATP in certain binding modes when appropriately substituted.

Safety & Handling (GHS Classification)

-

Signal Word: Warning.

-

Hazards:

-

Storage: Store at room temperature (15-25°C), protected from light. Hydrolytically stable but avoid strong acids/bases.

References

-

PubChem Compound Summary. (2025). 4-bromo-N-cyclohexylbenzamide (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link][8]

-

Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3212-3221. Available at: [Link]

- Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard Protocol Reference).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis pathway for 3-bromo-N-cyclohexyl-4-methylbenzamide.

An In-depth Technical Guide to the Synthesis of 3-bromo-N-cyclohexyl-4-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-bromo-N-cyclohexyl-4-methylbenzamide, a substituted benzamide with potential applications as a scaffold in medicinal chemistry and materials science. The synthesis is presented as a two-stage process commencing from the commercially available starting material, 4-methylbenzoic acid (p-toluic acid). The first stage involves the regioselective electrophilic bromination of the aromatic ring to yield the key intermediate, 3-bromo-4-methylbenzoic acid. The second stage details the subsequent amidation with cyclohexylamine to form the final product. This guide critically evaluates two primary methodologies for the crucial amide bond formation: the activation of the carboxylic acid via an acyl chloride intermediate and the direct coupling facilitated by carbodiimide-based reagents. Detailed, step-by-step experimental protocols, mechanistic insights, and data presentation are included to provide researchers and drug development professionals with a practical and scientifically grounded resource for the preparation of this and structurally related compounds.

Retrosynthetic Strategy

The synthetic approach for 3-bromo-N-cyclohexyl-4-methylbenzamide is predicated on a logical disconnection of the amide bond, which is the most synthetically accessible linkage in the target molecule. This retrosynthetic analysis simplifies the structure into two primary precursors: a substituted benzoic acid and an amine.

-

Disconnection 1 (C-N Amide Bond): Cleavage of the amide bond between the carbonyl carbon and the nitrogen atom yields 3-bromo-4-methylbenzoic acid and cyclohexylamine. Cyclohexylamine is a readily available commercial reagent.

-

Disconnection 2 (C-Br Bond): The 3-bromo-4-methylbenzoic acid intermediate can be traced back to 4-methylbenzoic acid (p-toluic acid) via an electrophilic aromatic substitution (bromination) reaction.

This two-step strategy provides a linear and efficient pathway from simple, cost-effective starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of 3-bromo-4-methylbenzoic acid

The initial stage of the synthesis focuses on the regioselective bromination of 4-methylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring.

Principle and Mechanistic Considerations

The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The target position for bromination (C3) is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. These directing effects are cooperative, strongly favoring the formation of the 3-bromo isomer over other potential products. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where molecular bromine is polarized by a Lewis acid catalyst (e.g., FeBr₃) to generate a potent electrophile that attacks the electron-rich aromatic ring.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from standard bromination procedures for substituted benzoic acids.

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 4-methylbenzoic acid (1.0 eq) and a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq) to the suspension.

-

Bromine Addition: In the dropping funnel, place molecular bromine (Br₂) (1.05 - 1.1 eq) dissolved in a small amount of the reaction solvent. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.

-

Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water and a reducing agent (e.g., sodium bisulfite solution) to quench any unreacted bromine.

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry the product.

-

Purification: The crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[1][2]

Part II: Synthesis of 3-bromo-N-cyclohexyl-4-methylbenzamide

The formation of the amide bond is the final and critical step. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by cyclohexylamine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in the formation of a stable ammonium carboxylate salt.[3] Two highly effective methods are presented below.

Methodology Comparison: Acyl Chloride vs. Direct Coupling

| Feature | Method A: Acyl Chloride Formation | Method B: Direct Coupling (EDC/HOBt) |

| Reagents | Thionyl chloride (SOCl₂) or Oxalyl Chloride | EDC, HOBt, organic base (e.g., DIPEA) |

| Reactivity | Highly reactive acyl chloride intermediate. | Milder activation, forms an O-acylisourea intermediate.[4] |

| Conditions | Often requires heating (reflux) for acyl chloride formation; can be harsh. | Typically performed at room temperature or 0 °C; very mild conditions. |

| Byproducts | HCl, SO₂ (from SOCl₂); must be removed or neutralized. | Water-soluble urea byproduct (from EDC), which is easily removed by aqueous workup.[5] |

| Scope | Very broad, works for most amines. | Excellent for a wide range of substrates, especially in peptide synthesis.[6] |

| Considerations | The acyl chloride intermediate is moisture-sensitive and often used in situ. | Additives like HOBt are recommended to prevent side reactions and reduce racemization in chiral substrates.[5] |

Expert Insight: For small-scale laboratory synthesis where mild conditions and ease of purification are prioritized, the direct coupling method (Method B) is often preferred. The acyl chloride route (Method A) is highly robust, cost-effective, and easily scalable, making it a common choice in industrial settings.

Protocol A: Amidation via Acyl Chloride Intermediate

This two-step, one-pot procedure is a classic and effective method for amide synthesis.[7]

-

Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The solid should dissolve as it is converted to the acyl chloride.

-

Reagent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride is typically a solid or oil and can be used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0 °C). In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours or until completion by TLC.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization.

Protocol B: Direct Amide Coupling with EDC/HOBt

This method utilizes a carbodiimide coupling reagent for a mild and efficient one-pot synthesis.[6][8][9]

-

Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromo-4-methylbenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and cyclohexylamine (1.1 eq). Dissolve the components in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Base Addition: Add a tertiary amine base like DIPEA or TEA (2.0 eq) to the mixture.

-

Coupling Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Dilute the reaction mixture with a solvent like ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove the urea byproduct and other water-soluble reagents. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Caption: Generalized mechanism for EDC/HOBt mediated amide coupling.

Summary of Synthesis

The described two-part synthesis provides a reliable route to 3-bromo-N-cyclohexyl-4-methylbenzamide.

Caption: Overall workflow for the synthesis pathway.

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information.

- Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Semantic Scholar.

- Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Benchchem.

- The Bromination of P-Toulic Acid. Scribd.

- Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka | Patsnap.

- Chemistry of Amides. LibreTexts.

- Free-Radical Bromination of p-Toluic Acid. Scribd.

- Synthesis of α-bromo-p-toluic acid. PrepChem.com.

- Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education, ACS Publications.

- A plausible mechanism for the synthesis of an amide using I starting... ResearchGate.

- 3-Bromo-4-methylbenzoic acid technical grade, 85%. Sigma-Aldrich.

- Amide Synthesis. Fisher Scientific.

- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, ACS Publications.

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, National Center for Biotechnology Information.

- 3-Bromo-4-methylbenzoic acid, 98+%. Thermo Scientific Chemicals.

- Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid. Google Patents.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI.

- In-depth Technical Guide: 3-amino-4-bromo-N-cyclohexylbenzamide. Benchchem.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.

- Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC, National Center for Biotechnology Information.

- N-Cyclohexyl-4-bromo-3-methylbenzamide. Pharmaffiliates.

- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.

- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC, National Center for Biotechnology Information.

- The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC.org.

Sources

- 1. 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9 [sigmaaldrich.com]

- 2. 3-Bromo-4-methylbenzoic acid, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. bachem.com [bachem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure Analysis of N-Cyclohexylbenzamide Derivatives: From Single Crystal to Supramolecular Architecture

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the comprehensive crystal structure analysis of N-cyclohexylbenzamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, integrates self-validating protocols for data integrity, and is grounded in authoritative scientific principles.

Introduction: The Structural Imperative of N-Cyclohexylbenzamide Derivatives

N-cyclohexylbenzamide and its derivatives form a class of organic compounds with significant therapeutic potential, notably as anticonvulsant agents and stimulants of gastrointestinal motor function.[1][2] The efficacy and properties of these molecules—including solubility, stability, and biological activity—are not solely dependent on their chemical formula but are intrinsically linked to their three-dimensional structure and the way they arrange themselves in the solid state.[3]

The precise arrangement of atoms, the conformation of the flexible cyclohexyl ring, and the orientation of the benzamide group dictate how these molecules interact with biological targets.[4] Furthermore, the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, governs the crystal packing, which in turn influences critical pharmaceutical properties.[3][5] Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique, offering unambiguous, atomic-level resolution of the molecular and supramolecular structure.[6][7] This guide details the complete workflow, from obtaining high-quality single crystals to the final validation and interpretation of the crystallographic data.

Part I: The Foundation – The Art and Science of Crystallization

The success of any crystallographic analysis is predicated on the quality of the single crystal. For N-cyclohexylbenzamide derivatives, which are typically stable, neutral small molecules, solution-based crystallization is the most effective approach.[8][9] The goal is to achieve a state of limited supersaturation slowly, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.[9]

Core Experimental Protocol: Growing Diffraction-Quality Crystals

The following protocol outlines the most common and effective methods. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility at lower temperatures.[8]

Step 1: Solvent Screening

-

Place a few milligrams of the purified N-cyclohexylbenzamide derivative into several small test tubes.

-

Add a potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) dropwise at room temperature.[1]

-

Decision Point:

-

If the compound dissolves immediately, the solvent is too good. Reject it.[8]

-

If the compound does not dissolve, gently heat the tube. If it dissolves upon heating, it is a promising candidate.

-

-

Allow the heated solution to cool slowly to room temperature. The formation of crystalline solid upon cooling indicates a suitable solvent.

Step 2: Crystallization Technique Selection

The choice of technique depends on the quantity of material and the solvent properties identified.

| Technique | Description | Best For | Expert Insight |

| Slow Evaporation | The compound is dissolved in a suitable solvent in a vial, which is loosely covered to allow the solvent to evaporate over several days or weeks.[10] | Milligram to gram quantities; when a single solvent system works well. | The rate of evaporation is key. Use a vial with a narrow opening or cover it with parafilm pierced with a few pinholes to slow down the process, promoting fewer, larger crystals. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (antisolvent) in which the compound is insoluble but the "good" solvent is miscible.[10] | Microgram to milligram quantities; sensitive compounds.[11] | This is often the most successful method.[10] The slow diffusion of the antisolvent vapor into the sample solution gently reduces solubility, providing exquisite control over the crystallization rate. A common system is dichloromethane (good solvent) and pentane or hexane (antisolvent). |

| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled very slowly.[12] | Larger quantities; when solubility is highly temperature-dependent. | Cooling must be gradual. Placing the heated, sealed vial in a Dewar flask filled with warm water and allowing it to cool to room temperature overnight can produce excellent crystals. |

Troubleshooting & Expert Insights:

-

Oiling Out: If the compound separates as a liquid instead of a solid, it means the supersaturation is too high. Dilute the initial solution or slow down the process (e.g., by reducing the temperature gradient or slowing the diffusion rate).

-

Too Many Small Crystals: This indicates that nucleation is too rapid. Reduce the concentration of the solution or the rate of solvent evaporation/diffusion. Seeding the solution with a single, previously-formed crystal can promote the growth of one large crystal.

Part II: The Experiment – From Crystal to Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the SC-XRD experiment can be performed.[1][9]

Core Experimental Protocol: Single-Crystal X-ray Data Collection

This protocol assumes the use of a modern automated diffractometer equipped with a CCD or CMOS detector.[7]

Step 1: Crystal Mounting

-

Under a microscope, select a high-quality single crystal.

-

Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Using a cryo-loop, scoop the crystal and mount it on a goniometer head.

-

Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion of the atoms, leading to higher quality data.

Step 2: Unit Cell Determination

-

Center the crystal in the X-ray beam.

-

Collect a series of initial diffraction images (frames) at different crystal orientations.

-

The diffractometer software will automatically index these frames to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[13]

Step 3: Data Collection Strategy

-

Based on the determined lattice symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset.

-

This involves a series of runs, where the crystal is rotated through different angles (e.g., omega and phi scans) while diffraction images are continuously collected.

-

Self-Validation Check: A good data collection strategy aims for high completeness (>99%) and high redundancy (>4). Redundancy allows for better scaling and absorption correction, improving data quality.

Step 4: Data Integration and Reduction

-

After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection).

-

The data is then corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

The output is a reflection file (typically with an .hkl extension), containing the indices (h,k,l) and intensity for each measured reflection, which is essential for structure solution.[1]

Workflow for N-Cyclohexylbenzamide Crystal Structure Analysis

Caption: Overall workflow from compound to final structural analysis.

Part III: The Solution – From Data to a 3D Model

With a processed reflection file, the next phase is to solve and refine the crystal structure using specialized software (e.g., Olex2, SHELX).

Core Protocol: Structure Solution and Refinement

Step 1: Structure Solution

-

Provide the software with the unit cell information and the reflection file (.hkl).

-

Specify the chemical formula (e.g., C13H17NO for the parent compound).[1]

-

Utilize "direct methods" to solve the phase problem and generate an initial electron density map. This initial model will show the positions of most non-hydrogen atoms.

Step 2: Model Building and Refinement

-

Assign atomic identities (C, N, O) to the electron density peaks in the initial model.

-

Initiate iterative cycles of full-matrix least-squares refinement. This process adjusts the atomic positions, and their thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

-

Anisotropic Refinement: Refine non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids, which is a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.[4] However, the N-H hydrogen involved in hydrogen bonding is crucial and should ideally be located in the difference Fourier map and refined freely if the data quality allows.[1]

Step 3: Structure Validation

-

Trustworthiness Check: Before finalizing the structure, it is mandatory to perform a validation check. This is accomplished by generating a Crystallographic Information File (CIF) and submitting it to the International Union of Crystallography's (IUCr) checkCIF service.[14][15]

-

The checkCIF report generates a series of ALERTS that highlight potential issues, inconsistencies, or errors in the data and structural model.[15] Addressing these ALERTS is a critical part of ensuring the scientific integrity of the structure.

-

The final output is a validated CIF, a standard text file format that contains all information about the crystal, the experiment, and the final atomic coordinates.[14][16]

Part IV: The Analysis – Interpreting the Structural Data

The final CIF contains a wealth of information. The analysis focuses on both the intramolecular geometry (the molecule itself) and the intermolecular interactions (how the molecules pack together).

Intramolecular Analysis: Conformation

For N-cyclohexylbenzamide derivatives, key conformational features include:

-

Amide Group Planarity: The amide group (O=C-N-H) is generally planar.

-

Torsion Angles: A crucial parameter is the torsion angle between the plane of the benzene ring and the amide plane. For N-cyclohexylbenzamide itself, this N1–C1–C2–C3 torsion angle is reported as -30.8(4)°, indicating the ring is significantly twisted out of the amide plane.[1]

-

Cyclohexyl Ring Conformation: The cyclohexyl ring typically adopts a stable chair conformation.[1]

Intermolecular Analysis: Supramolecular Architecture

The crystal packing is dominated by specific, directional interactions that create a robust three-dimensional network.

Key Intermolecular Interactions in N-Cyclohexylbenzamide Crystals

Caption: Dominant non-covalent interactions governing crystal packing.

-

N-H···O Hydrogen Bonding: This is the primary and strongest interaction. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor.[5][17] This interaction typically links the molecules into infinite chains or discrete dimers, forming the primary supramolecular synthon.[1][18] The anti-disposition of the N-H and C=O groups facilitates the formation of these chains.[1]

-

C-H···π Interactions: Weaker C-H···π interactions are also observed, where C-H bonds from the cyclohexyl or benzene rings interact with the electron-rich face of the benzene ring of a neighboring molecule. These interactions serve to link the primary hydrogen-bonded chains into more complex sheets or 3D networks.[1]

Case Study Data: N-Cyclohexylbenzamide

The following table summarizes the crystallographic data for the parent compound, N-cyclohexylbenzamide, providing a benchmark for analyzing new derivatives.[1]

| Parameter | Value | Significance |

| Formula | C13H17NO | Confirms the chemical identity. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P21/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 5.2372 (3) | Unit cell dimension. |

| b (Å) | 6.5841 (4) | Unit cell dimension. |

| c (Å) | 16.6029 (12) | Unit cell dimension. |

| β (°) | 91.176 (2) | Unit cell angle. |

| V (ų) | 572.38 (6) | Volume of the unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | (Not specified, but typically < 0.05 for good structures) | R-factor; a measure of agreement between the model and data. |

| wR2 (all data) | (Not specified, but typically < 0.15 for good structures) | Weighted R-factor; another measure of model quality. |

| GooF | (Not specified, but should be close to 1.0) | Goodness-of-Fit; indicates the quality of the refinement. |

Conclusion

The crystal structure analysis of N-cyclohexylbenzamide derivatives is a powerful, multi-step process that yields critical insights for drug development and materials science. By combining meticulous crystallization techniques with rigorous data collection, refinement, and validation protocols, researchers can elucidate the precise three-dimensional atomic arrangement. The interpretation of this structure, particularly the analysis of conformational details and the network of intermolecular hydrogen bonds, provides a direct link between molecular design and macroscopic properties. This guide serves as a comprehensive framework for executing such analyses with the highest degree of scientific integrity and expertise.

References

-

Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2010). N-Cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1687. [Link]

- Logeais, J., et al. (1992). N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.

-

National Center for Biotechnology Information. N-Cyclohexylbenzamide. PubChem Compound Summary for CID 15657. [Link]

-

Kavitha, C. N., et al. (2015). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. ResearchGate. [Link]

-

Lopez-LEZAMA, J., et al. (2011). Crystal Structure and Synthesis of N-cyclohexyl-3b-hydroxyandrost-5,16- diene-17-carboxamide dihydrate. X-ray Structure Analysis Online, 27, 39-40. [Link]

-

Groom, C. R., & Wood, P. A. (2019). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Babu, R., et al. (2017). Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2153. [Link]

-

Al-Ghamdi, K. M., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 727. [Link]

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). A Guide to CIF for Authors. International Union of Crystallography. [Link]

- Jacques Logeais Labor. (1999). Use of N-cyclohexyl benzamide for the treatment of intestinal diseases.

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

-

Varughese, S. (2015). Introduction: Hydrogen Bond in Molecular Crystals. IntechOpen. [Link]

-

Castillo, O. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules, 25(20), 4710. [Link]

-

Kakkar, S., & Rohilla, S. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC Website. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Cambridge Crystallographic Data Centre. Cambridge Structural Database. re3data.org. [Link]

-

Papaefstathiou, G. S., & MacGillivray, L. R. (2012). The Role of Hydrogen Bonding in Co-crystals. University of Limerick Institutional Repository. [Link]

-

Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 532-544. [Link]

-

Prothero, J. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. [Link]

-

Suzuki, T. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

-

University of Missouri–St. Louis. SOP: CRYSTALLIZATION. UMSL Chemistry Department. [Link]

-

Drawell. (2025). How X-Ray Diffraction Reveals Hidden Crystal Structures. Drawell Website. [Link]

-

Djurdjevic, S., & Jones, W. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 418, 295-321. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 121-128. [Link]

-

SPT Labtech. Chemical crystallization. SPT Labtech Website. [Link]

-

University of Barcelona. CRYSTALLIZATION OF SMALL MOLECULES. Course Material. [Link]

Sources

- 1. N-Cyclohexylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]

- 3. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sptlabtech.com [sptlabtech.com]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. pulstec.net [pulstec.net]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iucr.org [iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

The Role of Halogenation in Enhancing the Biological Activities of Benzamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Incorporation of Halogens in Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzamide backbone has emerged as a powerful tool to modulate and enhance a wide array of biological activities. This guide provides an in-depth technical exploration of the potential biological activities of halogenated benzamides, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to evaluate their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the nuanced effects of halogenation is critical for the rational design of next-generation therapeutics. Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's pharmacokinetics and pharmacodynamics, including its binding affinity, metabolic stability, and cell permeability.[1][2] This guide will delve into the specific applications of halogenated benzamides in oncology, infectious diseases, and neuroscience, providing a comprehensive resource for advancing drug discovery programs.

I. Anticancer Activities of Halogenated Benzamides: Targeting Key Oncogenic Pathways

Halogenated benzamides have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. The introduction of halogens can enhance the potency and selectivity of these compounds, making them promising candidates for further development.

A. Mechanism of Action: Disrupting Cancer Cell Signaling

Halogenated benzamides exert their anticancer effects through diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

-

STAT3/HK2 Axis Inhibition: Dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 axis.[3] STAT3, a transcription factor often hyperactivated in tumors, plays a pivotal role in cell growth and metabolism.[3] By inhibiting STAT3, these compounds can disrupt the metabolic adaptation and energy balance of tumor cells.[3]

-

Phospholipase D (PLD) Inhibition: Halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been identified as potent and isoform-selective inhibitors of Phospholipase D2 (PLD2).[4] PLD enzymes are involved in cancer cell apoptosis, invasion, and metastasis.[4] The discovery of selective PLD2 inhibitors offers a novel approach for cancer treatment.[4]

-

Induction of Oxidative Stress and Apoptosis: Certain halogenated benzofuran derivatives have demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and lipid peroxidation.[5][6] For example, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited strong pro-oxidative and proapoptotic properties.[5][6] These compounds can also induce cell cycle arrest at different phases, further contributing to their anticancer effects.[5][6]

-

Carbonic Anhydrase IX Inhibition: Halogenated benzenesulfonamides have been designed as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and involved in tumor cell survival and metastasis under hypoxic conditions.[7][8] The presence and position of halogen atoms on the phenyl ring significantly influence the inhibitory activity.[7]

-

Radiosensitizing Properties: N-substituted benzamides can act as radiosensitizers, enhancing the efficacy of radiotherapy.[9] Their mechanism involves the induction of apoptosis and accumulation of DNA damage following irradiation.[9]

dot graph TD; A[Halogenated Benzamide] --> B{STAT3}; A --> C{PLD2}; A --> D{ROS Generation}; A --> E{CA IX}; B --> F[Decreased Cell Growth & Metabolism]; C --> G[Decreased Cell Invasion & Metastasis]; D --> H[Apoptosis & Cell Cycle Arrest]; E --> I[Disruption of pH Homeostasis]; F --> J((Tumor Inhibition)); G --> J; H --> J; I --> J;

end

Anticancer mechanisms of halogenated benzamides.

B. Structure-Activity Relationship (SAR) Insights

The nature and position of the halogen substituent on the benzamide scaffold play a crucial role in determining the anticancer potency and selectivity.

-

Influence of Halogen Type and Position: Studies on halogenated benzofuran derivatives have shown that the presence of bromine and a methoxy group can lead to stronger pro-oxidative and proapoptotic properties compared to chloro-derivatives.[5][6] The position of the halogen is also a key determinant of cytotoxic activity.[5] In the case of benzenesulfonamide inhibitors of CA IX, a meta-fluoro substitution on the phenyl tail resulted in the most potent inhibition.[7]

-

Dihalogenation: Dihalogenated benzimidazole derivatives have exhibited greater antibacterial activity than their monohalogenated counterparts, a principle that can often be extrapolated to anticancer activity.[10] This suggests that increasing the degree of halogenation can be a viable strategy to enhance biological activity.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the halogenated benzamide derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for MTT cytotoxicity assay.

II. Antimicrobial Activities of Halogenated Benzamides: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzamides have demonstrated promising activity against a range of pathogenic microbes, highlighting their potential as a new class of antimicrobial drugs.[12][13]

A. Mechanism of Action: Disrupting Microbial Growth and Survival

The antimicrobial effects of halogenated benzamides are attributed to their ability to interfere with essential microbial processes. While the precise mechanisms are still under investigation for many compounds, some have been shown to target bacterial cell division.

-

Inhibition of FtsZ: Some benzamide compounds have shown inhibitory activity against the FtsZ protein in both Staphylococcus aureus and Escherichia coli.[14] FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to filamentation and eventual cell death.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of halogenated benzamides is strongly influenced by the type and number of halogen substituents.

-

Impact of Halogenation: Dihalogenated benzimidazole derivatives have shown significantly greater antibacterial activity against Bacillus subtilis compared to their monohalogenated counterparts.[10] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be the most active compound, with a minimum inhibitory concentration (MIC) comparable to the commercial antibiotic tetracycline.[10]

-

Enhanced Activity with Specific Halogens: The presence of fluorine or chlorine on the benzene ring of benzamide derivatives containing a triazole moiety has been shown to remarkably improve their antifungal activity.[15]

C. Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the halogenated benzamide derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Central Nervous System (CNS) Modulation by Halogenated Benzamides

Halogenated benzamides have shown significant promise as modulators of various targets within the central nervous system, making them relevant for the treatment of neurological and psychiatric disorders.

A. Mechanism of Action: Targeting Key CNS Receptors

-

Dopamine D₂-like Receptor Binding: A variety of halogenated benzamide derivatives have been synthesized and evaluated for their in vitro affinities to dopaminergic receptors.[16] Iodinated and brominated compounds have displayed high affinity for the D₂ receptor, suggesting their potential as radioligands for non-invasive imaging techniques like SPECT and PET to diagnose malfunctions in dopaminergic neurotransmission.[16][17]

-

Sigma-1 Receptor Agonism: Novel benzamide-based compounds have been identified as potent and selective sigma-1 receptor (S1R) agonists.[18] S1R is a unique intracellular chaperone protein implicated in various CNS disorders, and its modulation has shown therapeutic potential in preclinical models of brain ischemia, multiple sclerosis, and addiction.[18]

B. Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of halogenated benzamides for CNS targets are highly dependent on their structural features.

-

Influence of Halogen and Lipophilicity: For D₂ receptor ligands, iodinated and brominated derivatives with specific lipophilicity (log D₇.₄ values) have shown favorable properties for in vivo imaging.[16]

-

Structural Modifications for Selectivity: In the development of S1R agonists, inverting the amide bond and modulating the position and nature of substituents (including halogen atoms) on the phenyl rings were key strategies to achieve high affinity and selectivity.[18]

IV. Synthesis and Characterization of Halogenated Benzamides

The synthesis of halogenated benzamides typically involves the coupling of a halogenated benzoic acid or its activated derivative with an appropriate amine.[19][20][21]

A. General Synthetic Routes

-

Acyl Chloride Route: A common method involves the conversion of a halogenated benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.[22]

-

Coupling Agent-Mediated Amidation: Various coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to directly couple a halogenated benzoic acid with an amine.

-

Palladium-Catalyzed C-H Halogenation: More advanced methods involve the regioselective halogenation of the aromatic ring of benzamide derivatives using a palladium(II) catalyst.[19]

B. Characterization Techniques

The synthesized halogenated benzamides are typically characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide carbonyl.

-

X-ray Crystallography: Determines the three-dimensional structure of the molecule in the solid state.[23]

V. Pharmacokinetics and Toxicology of Halogenated Benzamides

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of halogenated benzamides, is crucial for their development as therapeutic agents.

A. Pharmacokinetic Profile

The introduction of halogens can significantly impact the pharmacokinetic profile of benzamides.[24][25] Halogenation generally increases lipophilicity, which can affect absorption, distribution, and metabolism.[2] For instance, the pharmacokinetic profiles of two 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors were found to be similar, but one exhibited a better safety profile, highlighting the subtle yet important effects of structural modifications.[24]

B. Toxicological Considerations

While halogenation can enhance therapeutic activity, it can also introduce toxicological risks.[26][27] For example, the halogenation of diphenylamine NSAIDs can promote the formation of reactive quinone metabolites, which are associated with drug-induced liver injury.[2] Therefore, a thorough toxicological evaluation is essential during the preclinical development of any new halogenated benzamide.

VI. Future Directions and Conclusion

Halogenated benzamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogens offers a powerful approach to fine-tune their pharmacological properties and develop novel therapeutics for a range of diseases. Future research in this area should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by halogenated benzamides will facilitate the rational design of more potent and selective compounds.

-

Exploring Novel Therapeutic Applications: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas currently being investigated.

-

Optimizing Pharmacokinetic and Safety Profiles: Continued efforts to optimize the ADME and toxicological properties of halogenated benzamides will be critical for their successful clinical translation.

References

-

Begunov, A. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy. [Link]

-

Youssif, B. G., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3348. [Link]

-

Lindsley, C. W., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry, 53(18), 6575-6589. [Link]

-

Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-6829. [Link]

-

Koval, O., et al. (2023). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. ResearchGate. [Link]

-

Koval, O., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1635. [Link]

-

Kumar, A., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

-

Hehir, N. (2017). Structural systematics of halogenated benzamides (Doctoral dissertation, Dublin City University). [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

-

Gallagher, J. F., et al. (2015). Structure property relationships in halogenated aromatic amides and imides. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C843. [Link]

-

De Rosa, M., et al. (2020). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Crystals, 10(8), 649. [Link]

-

Huang, M., et al. (2023). Halogen-bonding-mediated synthesis of amides and peptides. Green Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]

-

Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1185. [Link]

-

Rossi, D., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 28(17), 6404. [Link]

-

Fosu, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. [Link]

-

Brown, J. M. (1999). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. International Journal of Radiation Oncology, Biology, Physics, 45(4), 835-843. [Link]

-

Kunes, J., et al. (2000). Chemical structure - biological activity relationship in the group of benzamide compounds II. Collection of Czechoslovak Chemical Communications, 65(11), 1821-1836. [Link]

-

Youssif, B. G., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

-

The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. PubMed. [Link]

-

The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. ResearchGate. [Link]

-

Proposed reaction mechanism of 2‐ halogen benzamide to benzoisoselenazolone analogues. ResearchGate. [Link]

-

Hehir, N. (2017). STRUCTURAL SYSTEMATICS OF HALOGENATED BENZAMIDES (Doctoral dissertation, Dublin City University). [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

-

Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ResearchGate. [Link]

- Process for the synthesis of a benzamide derivative.

-

Singh, V., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 35-49. [Link]

-

Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed. [Link]

-

Biological activities of natural halogen compounds. ResearchGate. [Link]

-

Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. PubMed. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. [Link]

-

Carcinogenicity studies on halogenated hydrocarbons. PMC. [Link]

-

A Review: Halogenated Compounds from Marine Actinomycetes. PMC. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. [Link]

-

Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. PubMed. [Link]

-

Animal Models of Endocrine Disruption. PMC. [Link]

-

Impacts of diphenylamine NSAID halogenation on bioactivation risks. PMC. [Link]

-

Pharmacokinetics of halogenated hydrocarbons. PubMed. [Link]

-

Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. PubMed. [Link]

-

The (misleading) role of animal models in drug development. Frontiers. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]

-

Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. PubMed. [Link]

-

Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. MDPI. [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 20. doras.dcu.ie [doras.dcu.ie]

- 21. Halogen-bonding-mediated synthesis of amides and peptides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 23. Structural systematics of halogenated benzamides - DORAS [doras.dcu.ie]

- 24. Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of N-Substituted Benzamides as FtsZ-Targeting Antimicrobial Agents

Executive Summary

This guide details the design, synthesis, and biological evaluation of N-substituted benzamides, a class of small molecules exhibiting potent anti-staphylococcal activity. Unlike traditional antibiotics that target cell wall synthesis or protein translation, these compounds target FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial homolog of tubulin. Specifically, benzamides such as PC190723 and its prodrug TXA709 function as allosteric stabilizers , freezing FtsZ filaments and preventing the dynamic depolymerization required for cytokinesis (Z-ring constriction).

This document provides validated protocols for chemical synthesis, Minimum Inhibitory Concentration (MIC) determination, and the specific 90° Light Scattering Assay required to confirm the FtsZ-stabilizing mechanism.

Rational Design & Structure-Activity Relationship (SAR)

The benzamide pharmacophore requires precise substitution to maximize affinity for the FtsZ interdomain cleft.

Key SAR Determinants

| Region | Functional Requirement | Optimization Insight |

| Benzamide Core | 2,6-difluoro substitution | Essential for metabolic stability and potency; prevents rapid ring oxidation. |

| 3-Position | Alkoxy group ( | Critical: Small groups (methoxy) favor potency (e.g., PC190723); larger lipophilic chains (nonyloxy) can enhance membrane permeability but may reduce specific binding affinity. |

| N-Linker | Heterocyclic attachment | A thiazole, pyridine, or oxazole ring attached to the amide nitrogen is crucial for hydrogen bonding within the hydrophobic pocket of FtsZ. |

Chemical Synthesis Protocol

Objective: Synthesis of 2,6-difluoro-3-methoxy-N-(pyridin-2-yl)benzamide (Prototype Analogue).

Reagents & Equipment[1][2][3][4][5][6][7]

-

Starting Materials: 2,6-difluoro-3-methoxybenzoic acid, Thionyl chloride (

), 2-aminopyridine. -

Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Triethylamine (TEA).

-

Purification: Flash Chromatography System (Silica gel 60).

Step-by-Step Methodology

Step A: Acid Chloride Formation

-

Dissolve 1.0 eq (5 mmol) of 2,6-difluoro-3-methoxybenzoic acid in 20 mL anhydrous DCM under inert atmosphere (

). -

Add catalytic DMF (2 drops) followed by dropwise addition of 1.5 eq

. -

Reflux at 45°C for 2 hours. Monitor conversion by TLC (methanol quench aliquot).

-

Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride. Critical: Do not purify; use immediately.

Step B: Amide Coupling

-

Dissolve 1.1 eq of 2-aminopyridine and 2.0 eq of TEA in 15 mL anhydrous THF at 0°C.

-

Dissolve the crude acid chloride (from Step A) in 10 mL THF and add dropwise to the amine solution over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Add 20 mL saturated

. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient, typically 80:20 to 60:40).

Mechanism of Action: FtsZ Stabilization

Unlike standard inhibitors that block polymerization, N-substituted benzamides bind to the interdomain cleft of FtsZ. They stabilize the "T-state" (open conformation), promoting premature and disorganized polymerization. This prevents the Z-ring from constricting, leading to filamentation and cell lysis.

Visualizing the Pathway

Caption: Mechanism of Action. Benzamides bind the interdomain cleft, locking FtsZ in a polymer-competent state, preventing dynamic Z-ring constriction.

Biological Evaluation Protocols

Protocol A: Whole-Cell MIC Determination

Purpose: Assess antimicrobial potency against S. aureus (MRSA/MSSA). Note: Benzamides are generally inactive against Gram-negatives (e.g., E. coli) due to efflux pumps (AcrAB-TolC).

-

Inoculum Prep: Adjust S. aureus (ATCC 29213) culture to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Prepare stock solution of benzamide in 100% DMSO.

-

Plate Setup: Add 2 µL of compound (serial 2-fold dilutions) to 96-well plates. Add 98 µL of inoculum. Final DMSO concentration must be

. -

Incubation: 18–24 hours at 37°C.

-

Readout: The MIC is the lowest concentration showing no visible growth.

-

Validation: Vancomycin control should read 0.5–2.0 µg/mL.

-

Protocol B: FtsZ Polymerization Assay (Light Scattering)

Purpose: Confirm the "stabilizing" mechanism. A true benzamide hit will increase light scattering signal compared to control, indicating enhanced polymerization.

Reagents:

-

Protein: Recombinant S. aureus FtsZ (SaFtsZ), purified free of aggregates.

-

Buffer H (Reaction Buffer): 50 mM MES (pH 6.5), 50 mM KCl, 10 mM

.[1] -

Trigger: GTP (100 mM stock).

Workflow:

-

Baseline: Dilute SaFtsZ to 10 µM in Buffer H in a quartz cuvette. Incubate at 30°C for 5 minutes.

-

Compound Addition: Add benzamide (final conc. 10–50 µM) or vehicle (DMSO). Record baseline for 2 minutes.

-

Initiation: Add GTP (final conc. 1 mM) to trigger polymerization.[1]

-

Measurement: Monitor Light Scattering at 90° angle (Excitation/Emission: 350 nm) for 600 seconds.

Interpretation:

-

Vehicle Control: Rapid rise to plateau, followed by slow decay (depolymerization due to GTP hydrolysis).

-

Benzamide Hit: Rapid rise to a higher plateau and no decay (stabilized filaments).

Experimental Workflow Diagram

Caption: Screening workflow. Compounds are first filtered by whole-cell activity (MIC) before mechanistic confirmation via light scattering.

Troubleshooting & Expert Insights

Solubility Issues

-

Problem: Substituted benzamides are often lipophilic (

), leading to precipitation in aqueous MIC media. -

Solution: Ensure the final DMSO concentration in the assay is 2%. For animal studies, use formulation vehicles like 20% Hydroxypropyl-β-cyclodextrin (HPβCD).

Gram-Negative Activity[8][9]

-

Observation: Lack of activity against E. coli or P. aeruginosa.[2]

-

Cause: Benzamides are substrates for RND-type efflux pumps (AcrAB-TolC).

-

Expert Tip: Co-administration with an efflux pump inhibitor (e.g., PAβN) can restore activity, validating the target is present but inaccessible.

Specificity Checks

-

Always test cytotoxicity against mammalian cells (e.g., HepG2). Benzamides targeting FtsZ generally show low toxicity because FtsZ has low sequence homology (<20%) with eukaryotic tubulin.

References

-

Haydon, D. J., et al. (2008).[3][4] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[4] Science, 321(5896), 1673-1675.[4] Link

-

Andreu, J. M., et al. (2010).[3][4][5] "The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation."[4] Journal of Biological Chemistry, 285(19), 14239-14246. Link

-

Kaul, M., et al. (2013). "Pharmacokinetics and in vivo antistaphylococcal efficacy of TXY541, a 1-methylpiperidine prodrug of the FtsZ inhibitor PC190723." Biochemical Pharmacology, 86(12), 1699-1707. Link

-

Adams, D. W., & Errington, J. (2009). "Bacterial cell division: assembly, maintenance and disassembly of the Z ring." Nature Reviews Microbiology, 7(9), 642-653. Link

-

Bi, E., & Lutkenhaus, J. (1991). "FtsZ ring structure associated with division in Escherichia coli." Nature, 354(6349), 161-164. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Common side products in the synthesis of N-cyclohexylbenzamides.

Welcome to the technical support resource for the synthesis of N-cyclohexylbenzamides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. By understanding the mechanistic origin of impurities and implementing robust experimental designs, you can significantly improve yield, purity, and the overall success of your work.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-cyclohexylbenzamide, and what is the primary challenge for each?

There are three primary methods used for this transformation, each with its own set of advantages and potential pitfalls.

-

Schotten-Baumann Reaction (Acylation with Benzoyl Chloride): This is a classic and often high-yielding method involving the reaction of cyclohexylamine with benzoyl chloride, typically in the presence of a base like sodium hydroxide, pyridine, or triethylamine.[1][2] The primary challenge is controlling the reaction's stoichiometry and conditions to prevent side reactions related to the high reactivity of benzoyl chloride.

-

Carbodiimide-Mediated Coupling (Amide Coupling): This route couples benzoic acid and cyclohexylamine using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] The main challenge here is the formation of a stable N-acylurea byproduct, which can be difficult to remove.[5]

-